molecular formula C15H14FNO2 B12548472 Benzamide, 2-(4-fluorophenoxy)-N,N-dimethyl- CAS No. 833482-52-3

Benzamide, 2-(4-fluorophenoxy)-N,N-dimethyl-

Cat. No.: B12548472
CAS No.: 833482-52-3
M. Wt: 259.27 g/mol
InChI Key: UVDHIRMEARKADX-UHFFFAOYSA-N
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Description

Benzamide, 2-(4-fluorophenoxy)-N,N-dimethyl- is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core structure with a 4-fluorophenoxy group and two N,N-dimethyl groups attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-(4-fluorophenoxy)-N,N-dimethyl- typically involves the reaction of 4-fluorophenol with N,N-dimethylbenzamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzamide, 2-(4-fluorophenoxy)-N,N-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-(4-fluorophenoxy)-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Benzamide, 2-(4-fluorophenoxy)-N,N-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 2-(4-fluorophenoxy)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 2-(4-fluorophenoxy)-N-methoxy-N-methyl-
  • Benzamide, 4-(4-fluorophenoxy)-N-(2,2,2-trifluoroethyl)-

Uniqueness

Benzamide, 2-(4-fluorophenoxy)-N,N-dimethyl- is unique due to its specific structural features, such as the presence of the 4-fluorophenoxy group and the N,N-dimethyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

833482-52-3

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N,N-dimethylbenzamide

InChI

InChI=1S/C15H14FNO2/c1-17(2)15(18)13-5-3-4-6-14(13)19-12-9-7-11(16)8-10-12/h3-10H,1-2H3

InChI Key

UVDHIRMEARKADX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1OC2=CC=C(C=C2)F

Origin of Product

United States

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